molecular formula C15H10N6O3S B10889360 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B10889360
M. Wt: 354.3 g/mol
InChI Key: AHZBWQAMQXSCPG-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, dicyano, and sulfanyl groups, and an acetamide moiety attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 6-amino-3,5-dicyano-2-pyridyl intermediate. This intermediate is then reacted with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl group. The final step involves the acylation of the sulfanyl intermediate with 4-nitrophenylacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and dicyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 2-[(6-Amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H10N6O3S

Molecular Weight

354.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H10N6O3S/c16-6-9-5-10(7-17)15(20-14(9)18)25-8-13(22)19-11-1-3-12(4-2-11)21(23)24/h1-5H,8H2,(H2,18,20)(H,19,22)

InChI Key

AHZBWQAMQXSCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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